

Introduction: Understanding the Molecule and its Associated Risks

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Difluoro-6-nitroanisole**

Cat. No.: **B1585949**

[Get Quote](#)

2,3-Difluoro-6-nitroanisole (CAS No: 66684-60-4) is a substituted nitrobenzene derivative increasingly utilized as a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the unique electronic properties conferred by its functional groups: the electron-donating methoxy group and the strongly electron-withdrawing nitro and fluoro groups.[1] This electronic arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. The presence of the nitro group, common in many energetic materials, and the biological reactivity of fluorinated aromatics, demands a rigorous and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety considerations for **2,3-Difluoro-6-nitroanisole**, grounded in established safety data and protocols, to empower researchers to work safely and effectively.

Chapter 1: Hazard Identification and Classification

A foundational principle of laboratory safety is a complete understanding of the intrinsic hazards of a substance. **2,3-Difluoro-6-nitroanisole** is classified as an irritant and carries specific warnings for acute toxicity upon exposure.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. Based on available data, **2,3-Difluoro-6-nitroanisole** is associated with the following hazard statements:

- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[2][4]

The signal word associated with these classifications is "Warning." [3][4] Furthermore, older classification systems have used the hazard code "Xi" for irritant.[5][6]

Toxicological Profile: A Mechanistic Perspective

While specific LD50 or LC50 data for **2,3-Difluoro-6-nitroanisole** is not readily available in the public domain, the toxicological profile can be inferred from its chemical structure and data on analogous compounds.

- **Irritation:** The irritation potential is a primary concern. Contact with skin can lead to redness and inflammation.[3][7] In the eyes, it can cause significant irritation, and inhalation of dust or vapors can irritate the respiratory tract.[2][4][8] This is a common property of reactive aromatic compounds.
- **Potential for Systemic Effects:** Nitroaromatic compounds, as a class, are known for their potential to be absorbed into the body where they can lead to the formation of methemoglobin.[9] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin). While this has not been specifically documented for **2,3-Difluoro-6-nitroanisole**, it remains a plausible and serious hazard that warrants stringent exposure controls.
- **Carcinogenicity:** There is no data to suggest that **2,3-Difluoro-6-nitroanisole** is a carcinogen.[9][10] Major regulatory bodies such as IARC, ACGIH, NTP, and OSHA have not classified it as such.[9][10]

Chapter 2: Exposure Control and Personal Protection

Mitigating the risks identified in Chapter 1 requires a multi-layered approach based on the hierarchy of controls. This involves engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

- Fume Hood: All handling of **2,3-Difluoro-6-nitroanisole**, especially when manipulating the solid or preparing solutions, must be conducted in a certified chemical fume hood.[11] This provides essential local exhaust ventilation to prevent the inhalation of dust or vapors.[3][10]
- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10][12]

Administrative Controls: Safe Work Practices

These are procedural controls to reduce the duration, frequency, and severity of exposure.

- Hygiene Practices: Wash hands and face thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3][10][13]
- Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
- Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is crucial for preventing direct contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Category	Specification	Rationale and Causality
Eye and Face Protection	Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn where there is a significant risk of splashing.[10][13][14]	Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[3]
Hand Protection	Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use and disposed of after use or upon contamination.[10][14]	Provides a barrier against skin contact, preventing irritation.[3] Proper removal technique is critical to avoid contaminating the hands.[10]
Skin and Body Protection	A laboratory coat should be worn at all times. For larger quantities or tasks with a higher splash potential, chemically resistant coveralls (e.g., Tychem) may be necessary.[15][16]	Protects personal clothing and underlying skin from contamination.
Respiratory Protection	For tasks that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][17]	Prevents inhalation of airborne particles that can cause respiratory tract irritation.[2]

Chapter 3: Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for safe handling and for predicting its behavior under various experimental conditions.

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[5] [18] [19]
Molecular Weight	189.12 g/mol	[2] [5] [18]
Appearance	Solid. [19] Light brown to brown liquid. [6]	Varies by supplier and purity.
Boiling Point	78-79 °C at 20 mmHg. [5] 78 °C. [2]	-
Density	1.414 g/cm ³ (Predicted)	[2] [5]
Flash Point	110.4 °C	[2]
Storage Temperature	Room Temperature. [5] [6] 10°C - 25°C. [2]	-

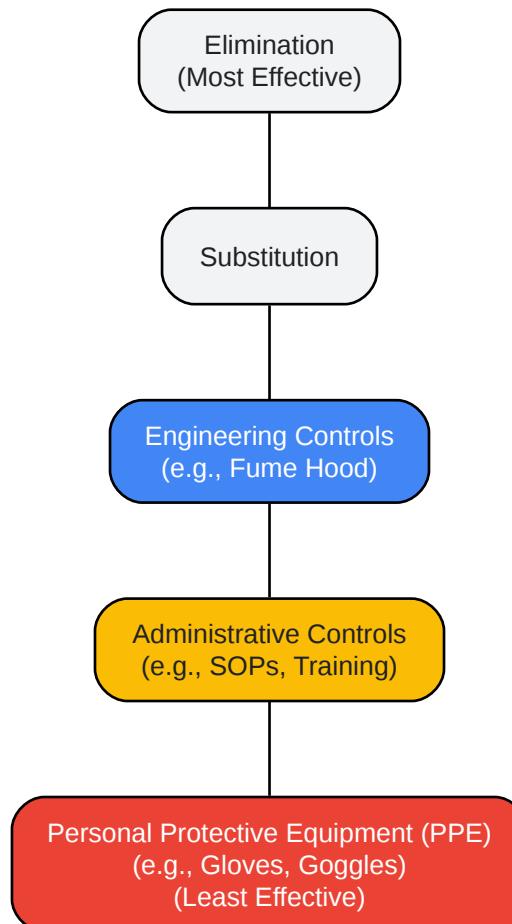
Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

- General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[\[10\]](#)[\[12\]](#)[\[20\]](#)
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[\[10\]](#)[\[12\]](#) If skin irritation persists, consult a physician.[\[3\]](#)
- In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[\[12\]](#) Seek immediate medical attention.[\[3\]](#)


- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[10][20]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][20]
- Special Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]
- Advice for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10][11][20]

Accidental Release Measures

A calm and systematic approach is essential for cleaning up spills safely.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]
- 2. 2,3-Difluoro-6-nitroanisole | 66684-60-4 | FD70353 [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]

- 4. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]
- 5. 2,3-DIFLUORO-6-NITROANISOLE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 2,3-DIFLUORO-6-NITROANISOLE CAS#: 66684-60-4 [m.chemicalbook.com]
- 7. 2,3-Difluoro-6-nitroanisole, 50 g, CAS No. 66684-60-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn isotopes.com [cdn isotopes.com]
- 12. angenechemical.com [angenechemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2,3-Difluoro-6-nitroanisole | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,3-Difluoro-6-nitroanisole 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 20. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Understanding the Molecule and its Associated Risks]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585949#2-3-difluoro-6-nitroanisole-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com